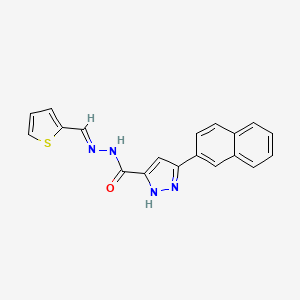

3-(2-naphthyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-naphthyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The naphthyl and thienyl groups attached to the pyrazole core could potentially influence the compound's physical, chemical, and biological properties, making it a subject of interest for research.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various reagents to form the desired heterocyclic framework. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . Similarly, the synthesis of "this compound" would likely involve the formation of a pyrazole ring followed by the introduction of naphthyl and thienyl substituents through appropriate synthetic routes.

Molecular Structure Analysis

Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, are commonly used to analyze the molecular structure of pyrazole derivatives. For example, the study of N'-(diphenylmethylidene)-5-methyl-1H-pyrazole-3-carbohydrazide involved recording and analyzing its FT-IR and FT-Raman spectra . These techniques, along with quantum chemical calculations, can provide insights into the geometry, electronic structure, and stability of the molecule. The molecular structure of "this compound" would be expected to show characteristic vibrational modes corresponding to its pyrazole core and substituent groups.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization, substitution, and coupling reactions, to form a wide range of compounds with different biological activities. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford various heterocyclic compounds . The chemical reactivity of "this compound" would be influenced by the presence of reactive functional groups, such as the carbohydrazide moiety, which could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including solubility, melting point, and molar absorptivity, are crucial for their practical applications. For instance, the novel labeling reagent 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) was developed for the determination of carbohydrates due to its high molar absorptivity, allowing for the detection of nanomolar concentrations . The properties of "this compound" would be determined by its molecular structure and would be important for its potential applications in analytical chemistry or as a pharmaceutical agent.

科学的研究の応用

Synthesis and Protective Activities Against DNA Damage

Compounds related to 3-(2-naphthyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide have been synthesized with a focus on their protective activities against DNA damage induced by bleomycin-iron complex. For instance, the synthesis of new 2-naphthyl ethers and their evaluation for protective activities against DNA damage has been reported, highlighting the potential of these compounds in mitigating chromogen formation between damaged DNA and thiobarbituric acid (Abdel-Wahab, El-Ahl, & Badria, 2009).

Vibrational Spectroscopic Investigations and Molecular Dynamic Simulations

Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have been conducted on compounds similar to this compound. These studies provide insights into the ground state geometry, electronic structure, and the potential inhibitory activity against CDK2s, highlighting their industrial and biological importance (Pillai et al., 2017).

Stabilization of Metal Environments and Hydrogen Bridges

Research has also focused on the stabilization of metal environments, as seen in the study of bis[3-(1-naphthyl)-5-(2-pyridyl)-2H-pyrazole]strontium bis[3-(1-naphthyl)-5-(2-pyridyl)pyrazolate], where strong hydrogen bridges were identified to stabilize the large coordination number of the alkaline earth metal (Schowtka, Görls, & Westerhausen, 2015).

Antimicrobial and Anticancer Activities

Further, the synthesis and activity evaluation of various derivatives have been explored for their antimicrobial activity, and some compounds have been evaluated for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This demonstrates the broad spectrum of potential biological applications of these compounds (Kumaraswamy et al., 2008).

Multi-Analyte Detection in Human Cells

Moreover, novel applications in the detection of multi-analytes like Zn2+ and Mg2+ in human gastric adenocarcinoma cells using fluorescent sensors derived from similar compounds have been reported, showcasing the use of these compounds in bioimaging and diagnostics (Dhara et al., 2016).

特性

IUPAC Name |

3-naphthalen-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-19(23-20-12-16-6-3-9-25-16)18-11-17(21-22-18)15-8-7-13-4-1-2-5-14(13)10-15/h1-12H,(H,21,22)(H,23,24)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIJHEQVUMRYGO-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2505915.png)

![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)

![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)